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Compound of Interest

Compound Name: Everolimus EP impurity E

CAS No.: 1237826-25-3

Cat. No.: B8818437

Get Quote

Focus: 42-O-Formyl Rapamycin (Ph.[1][2][3][4][5] Eur. Impurity E)

Executive Summary
In the high-stakes environment of mTOR inhibitor development, Everolimus Impurity E (42-O-

Formyl Rapamycin) represents a critical quality attribute.[1][2][3][4][5][6] As a process-related

impurity and potential degradation product, its accurate quantification is mandatory for batch

release under ICH Q3A/Q3B guidelines.[2][3][4][5][6]

This guide moves beyond basic monograph definitions to address the analytical qualification of

the reference standard itself. Whether you are sourcing from a pharmacopoeia, a third-party

vendor, or synthesizing in-house, the integrity of your HPLC assay hinges entirely on the

"Potency Assignment" of this standard.[2][3][4][5][6]

Part 1: The Identity of Impurity E
Before qualification, unambiguous identification is required.[2][5][6] In the context of the

European Pharmacopoeia (Ph. Eur.) and USP, Impurity E is distinct from the seco-acid forms or

tautomers.[1][2][3][4][5]
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Chemical Name: 42-O-Formyl Rapamycin (Formyl Sirolimus)[1][2][3][4][5][6]

CAS Number: 1237826-25-3[1][2][3][4][5][6][7][8]

Molecular Formula: C₅₂H₇₉NO₁₄[1][2][3][6]

Molecular Weight: 942.18 g/mol [1][2][3][5]

Criticality: It elutes with a Relative Retention Time (RRT) of ~1.4 (USP method), often

appearing late in the chromatogram where gradient drift can affect integration accuracy.[1][2]

[3][4]

Part 2: Comparative Analysis of Reference Standard
Sources
When establishing a reference standard for Impurity E, laboratories typically face three options.

The choice impacts regulatory risk, cost, and supply chain resilience.[2][3][4][5][6]

Table 1: Strategic Comparison of Standard Sources
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Feature
Option A: Primary

Pharmacopoeial RS

(USP/EP)

Option B: Certified

Third-Party CRM

Option C: In-House

Synthesis/Isolation

Traceability

Gold Standard.

Legally defensible

without further

characterization.[1][2]

[3][4][5][6]

High. Traceable to SI

units if ISO 17034

accredited.[1][2]

Variable. Depends

entirely on internal

analytical rigor.

Potency Assignment
As-is (100% or

labeled value).

Certificate of Analysis

(CoA) provided (e.g.,

98.5%).[1][2][3][4][5]

[6]

Calculated. Requires

Mass Balance or

qNMR (High labor).

Cost
High (

).[1][2][3][4]

Moderate (

).[1][2][3][4]

Low Material Cost ($),

High Labor Cost.

Risk of Assay Failure

Low. Regulatory

bodies rarely question

Primary RS.[1][2][3][4]

[5][6]

Medium. Must verify

vendor quality (ISO

17025/17034).[1][2][3]

[4]

High. Risk of co-

eluting isomers

inflating purity.[1][2]

Lead Time
Variable (Frequent

backorders).

Fast (24-48 hours).[1]

[2][3][4][5]

Slow (Weeks for

synthesis +

purification).

Best Use Case
Final Release Testing;

Dispute Resolution.

Routine QC; Stability

Studies; Method

Validation.[1][2][9]

Early R&D; Structure

Elucidation studies.[1]

[2]

Scientist’s Verdict: For GMP release testing, Option A is preferred. However, due to the high

cost and scarcity of Rapamycin derivatives, Option B (Qualified Secondary Standard) is the

industry workhorse.[1][2][3][4][5][6] The section below details how to qualify Option B or C to

ensure it matches Option A's reliability.

Part 3: Qualification Workflow (Technical Deep Dive)

Validation & Comparative
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To qualify a non-pharmacopoeial standard (Option B or C), you must establish Identity and

Potency.[1][2][3][4][5][6] The "Mass Balance" approach is the industry standard for potency

assignment.[1][2]

The Mass Balance Equation
The potency (

) is not just the chromatographic purity.[1][2][3] It must account for everything that is not the
analyte: [1][2][3][4][5][6]

Where:

: Chromatographic Purity (Area %)

: Water content (Karl Fischer)[1][2][3][4][5]

: Residue on Ignition (Inorganics)[1][2][3][4][5]

: Residual Solvents (GC-HS)

Visualizing the Qualification Logic

Validation & Comparative

Check Availability & Pricing
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Raw Material
(Impurity E Candidate)

1. Structural Identification
(Is it the correct isomer?)

1H / 13C NMR
(Confirm Formyl group at C42)

HR-MS
(Parent Ion m/z 942.2)

2. Purity Profiling
(How pure is it?)

HPLC/UPLC
(Chromatographic Purity)

Karl Fischer
(Water Content)

TGA / ROI
(Inorganics/Volatiles)

3. Potency Calculation
(Mass Balance)

Area % % w/w % w/w

Qualified Reference Standard
(Ready for GMP Use)

Click to download full resolution via product page

Caption: The "Self-Validating" Qualification Workflow. Note that chromatographic purity alone is

insufficient for potency assignment.[2][3][6]

Part 4: Experimental Protocols
Chromatographic Purity (HPLC)

Validation & Comparative

Check Availability & Pricing
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This method is adapted from the USP monograph for Everolimus Organic Impurities.[1][2][3] It

is critical for separating Impurity E (RRT 1.4) from the Oxepane isomer (RRT 1.[1][2][3]1) and

the main peak.[1][2][3]

Instrument: HPLC with UV Detector (PDA preferred for peak purity check).

Column: L1 packing (C18), 3.0 mm × 150 mm, 3.5 µm (e.g., Zorbax SB-C18 or equivalent).

[1][2][3][4][5][6]

Temperature: Column: 45°C | Autosampler: 5°C (Critical: Everolimus isomers are heat

sensitive).

Mobile Phase A: Buffer (pH ~6.0 Ammonium Acetate/Formate).[1][2][3]

Mobile Phase B: Acetonitrile (ACN).[1][2][3][4]

Gradient Program:

0 min: 60% B[1][2][3][6]

15 min: 55% B[1][2][3][6]

25 min: 75% B[1][2][3][6]

30 min: 60% B[1][2][3][6]

Flow Rate: 0.8 mL/min.[1][2]

Detection: UV at 210 nm (for maximum sensitivity of impurities) and 275 nm (for

identification).[1][2][3][4]

Expert Insight: Impurity E is a formyl ester.[1][2] Avoid using high pH mobile phases or leaving

the sample in solution for >24 hours, as the formyl group can hydrolyze, reverting the impurity

back to Rapamycin (Sirolimus) or Everolimus, leading to a false "disappearance" of the

impurity.[2][3][4][5][6]

Structural Confirmation (NMR)

Validation & Comparative

Check Availability & Pricing
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Solvent: DMSO-d6 or CDCl3.[1][2][3][4][5]

Key Signal: Look for the formyl proton singlet typically around 8.0 - 8.2 ppm.[1][2][4] This

distinguishes Impurity E from other non-formylated isomers.[1][2]

Part 5: Case Study – The Cost of Inaccuracy
Scenario: A QC lab uses a "cheap" commercial standard of Impurity E labeled as "95% Pure"

based solely on HPLC area, ignoring 3% water and 2% residual solvent.[2][5][6]

True Potency: 90.0% (Mass Balance).[1][2][3]

Assumed Potency: 95.0%.[1][2]

Result: When testing a drug batch containing 0.19% Impurity E (Limit: 0.20%):

Calculation:

[1][2][3][4][5]

Using the inflated potency (95%), the lab calculates the impurity as 0.18% (Pass).[1][2][3][4]

Using the true potency (90%), the result is 0.19% (Borderline/Fail risk).[1][2][3][4]

Consequence: The batch is released with underestimated impurities.[1][2] If a regulatory

agency re-tests with a Primary Standard, the batch fails, leading to a recall.[2][3][4][5][6] Always

use Mass Balance for secondary standards.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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